Methyl 2,2-dimethylbut-3-ynoate
Overview
Description
"Methyl 2,2-dimethylbut-3-ynoate" is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of organic molecules. It serves as a building block in various synthetic pathways and has been the subject of studies focusing on its properties and reactivity.
Synthesis Analysis
The synthesis of compounds related to "Methyl 2,2-dimethylbut-3-ynoate" involves various strategies, including one-pot multistep reactions and specific reactions designed to introduce or modify functional groups. For example, the synthesis of dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate through Bohlmann-Rahtz heteroannulation represents a complex synthetic pathway involving total regiocontrol (Bagley et al., 2005).
Molecular Structure Analysis
Studies on molecular structure analysis, including vibrational analysis and X-ray crystallography, provide insights into the molecular geometry and electron distribution of compounds. Vibrational analyses using infrared and Raman spectroscopy have been conducted for related molecules, aiding in the understanding of their structural characteristics (Crowder, 1991).
Chemical Reactions and Properties
"Methyl 2,2-dimethylbut-3-ynoate" participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. The reactions include cycloadditions, cyclocondensations, and reactions with anilines and formaldehyde, showcasing the compound's reactivity and potential for creating complex molecular structures (Srikrishna et al., 2010).
Physical Properties Analysis
The physical properties of "Methyl 2,2-dimethylbut-3-ynoate" and related compounds, such as boiling points, melting points, and solubility, are crucial for understanding their behavior in different phases and conditions. These properties are determined through experimental measurements and play a significant role in the handling and application of these compounds in laboratory and industrial settings.
Chemical Properties Analysis
The chemical properties of "Methyl 2,2-dimethylbut-3-ynoate," including its reactivity with various reagents, stability under different conditions, and the nature of its functional groups, are essential for its applications in synthesis. Its reactions with dimethylsulfoxonium methylide and the formation of complexes with organoboranes highlight its chemical versatility and potential for further functionalization (Stoddard & Shea, 2003).
Scientific Research Applications
“Methyl 2,2-dimethylbut-3-ynoate” is a chemical compound with the molecular formula C7H10O2 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . There is a high yielding and operationally simple protocol that affords multi-decagram quantities of the synthetically useful methyl but-2-ynoate from commercially available starting materials and reagents .
“Methyl 2,2-dimethylbut-3-ynoate” is a chemical compound with the molecular formula C7H10O2 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . There is a high yielding and operationally simple protocol that affords multi-decagram quantities of the synthetically useful methyl but-2-ynoate from commercially available starting materials and reagents .
Safety And Hazards
properties
IUPAC Name |
methyl 2,2-dimethylbut-3-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-7(2,3)6(8)9-4/h1H,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALDGRUZXZRJGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569827 | |
Record name | Methyl 2,2-dimethylbut-3-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethylbut-3-ynoate | |
CAS RN |
95924-34-8 | |
Record name | Methyl 2,2-dimethylbut-3-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2,2-dimethylbut-3-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.